(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Studies
The research into compounds structurally related to (Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one often involves the synthesis of novel derivatives with potential pharmacological properties. For instance, studies on various benzofuran and piperazine derivatives have highlighted their synthesis processes and potential bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects. These studies provide a foundation for the exploration of similar compounds for therapeutic applications. Notably, the synthesis of octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives as models of saframycins emphasizes the importance of structural modification in enhancing biological activity (N. Saito et al., 1997).
Antimicrobial and Anticancer Properties
Compounds structurally similar to the subject compound have shown significant antimicrobial and anticancer activities. For instance, Mannich bases with piperazine structures have been synthesized and demonstrated cytotoxic/anticancer activities, as well as inhibitory effects on carbonic anhydrase enzymes, indicating their potential as lead compounds for further pharmaceutical development (H. Gul et al., 2019). Such studies underscore the therapeutic potential of these chemical structures in addressing various diseases.
Enzyme Inhibition
The exploration of enzyme inhibitory effects is another significant area of application. For example, diketopiperazine derivatives from marine-derived Streptomyces have shown modest to potent antivirus activity, particularly against the influenza A virus, highlighting the potential of these compounds in antiviral research (Pei-Pei Wang et al., 2013). The investigation into the enzyme inhibitory properties of these compounds is crucial for the development of new therapeutic agents targeting specific biological pathways.
Sigma-1 Receptor Ligands
Additionally, research into N-benzyl piperazine derivatives as sigma-1 receptor ligands has provided insights into their potential application in neurodegenerative disease research. These studies have identified structural features optimal for sigma-1 receptor affinity and selectivity, offering a promising avenue for the development of novel treatments for conditions such as Alzheimer's and Parkinson's diseases (I. Moussa et al., 2010).
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-14-10-18(26)17(13-25-8-6-24(2)7-9-25)22-20(14)21(27)19(28-22)12-15-4-3-5-16(23)11-15/h3-5,10-12,26H,6-9,13H2,1-2H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGICVISEQBUGHI-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)F)O2)CN4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)F)/O2)CN4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.